1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzo[d]oxazole ring, with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as trifluoroacetic acid, under acidic conditions.
Introduction of the Ethanone Group: The ethanone moiety can be introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products:
Oxidation: 1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid.
Reduction: 1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism by which 1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
Uniqueness: 1-(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to its specific combination of a trifluoromethyl group and an ethanone moiety, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C10H6F3NO2 |
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Molecular Weight |
229.15 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2/c1-5(15)9-14-7-4-6(10(11,12)13)2-3-8(7)16-9/h2-4H,1H3 |
InChI Key |
NMENALKPPCHFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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